molecular formula C11H13Cl2NO2 B13554587 Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate

Cat. No.: B13554587
M. Wt: 262.13 g/mol
InChI Key: VHPYMLOOLJMCCI-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate (CAS 1217998-26-9) is a chemical compound with a molecular formula of C11H13Cl2NO2 and a molecular weight of 262.132 g/mol . It is part of a class of γ-anilino-β-ketoester scaffolds that serve as versatile and valuable intermediates in organic synthesis and medicinal chemistry research . These compounds are key building blocks in the construction of more complex heterocyclic systems and have wide-ranging applications in drug discovery programs . The structural motif of substituted acetates is frequently explored in the development of novel pharmacological agents, including compounds with pyrazolone rings, which are known for diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer effects . This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate

InChI

InChI=1S/C11H13Cl2NO2/c1-3-16-11(15)10(14-2)7-5-4-6-8(12)9(7)13/h4-6,10,14H,3H2,1-2H3

InChI Key

VHPYMLOOLJMCCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C(=CC=C1)Cl)Cl)NC

Origin of Product

United States

Preparation Methods

Esterification of 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid

The foundational step involves converting the corresponding acid into its ester form:

  • Starting Material: 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid.
  • Reaction Conditions: The acid reacts with ethanol in the presence of a strong acid catalyst, typically sulfuric acid, under reflux conditions. This process ensures the formation of the ester via Fischer esterification.

Reaction Scheme:

2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid + Ethanol → Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate + Water

Key Parameters:

  • Temperature: Reflux (~78°C)
  • Catalyst: Concentrated sulfuric acid (H₂SO₄)
  • Duration: 4–8 hours
  • Yield: Typically high (70–90%) under optimized conditions.

Alternative Synthetic Route via Amino Acid Derivatives

Another approach involves the synthesis of the amino ester through acylation of methylamine with suitable dichlorophenyl derivatives:

  • Step 1: Chlorination of phenylacetic acid derivatives to introduce dichlorine substituents at positions 2 and 3.
  • Step 2: Reaction of the chlorinated phenylacetic acid with methylamine, often facilitated by coupling agents or activating groups, to form the methylamino derivative.
  • Step 3: Esterification of the resultant amino acid with ethanol under acidic conditions to produce the target ester.

This method emphasizes the use of chlorinated intermediates and amine coupling, as detailed in recent synthetic studies.

Industrial Production Considerations

In large-scale manufacturing, continuous flow reactors are employed to improve efficiency, safety, and product consistency. The key features include:

  • Controlled reaction parameters: Precise temperature, pressure, and reactant concentrations.
  • Catalyst use: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
  • Purification: Post-reaction purification via extraction, washing, and chromatography to ensure high purity.

Reaction Conditions Summary Table

Step Reagents Conditions Purpose Typical Yield
Esterification 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid + Ethanol Reflux, H₂SO₄ catalyst Convert acid to ester 70–90%
Amino group introduction Chlorinated phenylacetic acid + Methylamine Room temperature to 60°C, coupling agents Form methylamino derivative Variable
Purification Chromatography Post-reaction Isolate pure ester High

Research Findings and Optimization

  • Reaction efficiency is maximized by controlling the molar ratios of reactants, typically using a slight excess of ethanol.
  • Catalyst concentration influences the rate and yield; optimal sulfuric acid concentration is around 1–2 mol%.
  • Temperature control prevents side reactions such as hydrolysis or unwanted chlorination.

Summary of Key Data

Method Starting Material Reagents Conditions Yield Remarks
Esterification 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid Ethanol + H₂SO₄ Reflux 70–90% Widely used, scalable
Amino substitution Chlorinated phenylacetic acid + methylamine Coupling agents 30–60°C Variable Alternative route
Industrial flow Chlorinated intermediates Catalysts + controlled flow Continuous High Suitable for large-scale

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid.

    Reduction: Formation of 2-(2,3-dichlorophenyl)-2-(methylamino)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Phenyl Ring

The position and number of halogen atoms on the phenyl ring significantly influence physicochemical properties and biological activity. Key comparisons include:

Compound Name Substituents on Phenyl Ring Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate 2,3-dichloro Methylamino, ethyl ester ~262.1 (estimated) Intermediate for analgesics/neuroactive agents
Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate 3,4-dichloro Oxo, ethyl ester 247.06 Reactive ketone intermediate for synthesis
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate 2,5-dichloro, 2,2-difluoro Difluoro, ethyl ester 277.08 High lipophilicity (XLogP3 ~4.7)
Methyl 2-amino-2-(2,3-dichlorophenyl)acetate 2,3-dichloro Amino, methyl ester 234.08 Less steric hindrance than methylamino analog

Key Observations :

  • Halogen Position : The 2,3-dichloro substitution (target compound) may confer distinct steric and electronic effects compared to 3,4-dichloro () or 2,5-dichloro () analogs, influencing receptor binding or metabolic stability.
Ester Group Modifications

The choice of ester (ethyl vs. methyl) impacts solubility, hydrolysis rates, and bioavailability:

Compound Name Ester Group Boiling Point/Stability Applications
This compound Ethyl Higher hydrophobicity Improved membrane permeability vs. methyl esters
Mthis compound Methyl Lower molecular weight Faster hydrolysis in vivo

Key Observations :

Amino Group Derivatives

Substitution on the amino group alters steric and electronic properties:

Compound Name Amino Group Substitution Hydrogen Bond Donors/Acceptors Pharmacological Relevance
This compound Methylamino (N-CH3) 1 donor, 3 acceptors Enhanced CNS penetration
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate Unsubstituted amino 2 donors, 3 acceptors Higher polarity, reduced LogP

Key Observations :

Pharmacologically Relevant Analogs
  • Ureido and Thiazole Derivatives (): Compounds like Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate exhibit high synthetic yields (87–90%) and molecular weights >500 g/mol, suggesting utility as kinase inhibitors or antimicrobial agents.
  • Benzodiazepine Derivatives (): Fluorophenyl-containing analogs highlight the role of halogenation in enhancing receptor affinity, though the target compound’s dichloro substitution may offer distinct selectivity.

Biological Activity

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is classified as a substituted phenylacetate. Its molecular formula is C12_{12}H14_{14}Cl2_{2}N\O2_{2}, and it features a dichlorophenyl moiety, a methylamino group, and an ethyl ester functional group. The presence of the dichlorophenyl group contributes to its lipophilicity , enhancing its biological activity and interaction with cellular targets.

Key Structural Features

FeatureDescription
Molecular Formula C12_{12}H14_{14}Cl2_{2}N\O2_{2}
Functional Groups Ethyl ester, methylamino, dichlorophenyl
Lipophilicity High due to the dichlorophenyl group

Biological Activity

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. These activities suggest potential applications in pain management and inflammation reduction. The compound's structural characteristics imply possible interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways.

The mechanism of action involves binding to specific enzymes or receptors, leading to altered activity that results in therapeutic effects. Preliminary studies have shown that compounds within this class may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential efficacy of this compound:

  • Anti-inflammatory Effects : A study demonstrated that related compounds exhibited significant inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis.
  • Analgesic Properties : In animal models, compounds structurally similar to this compound showed pain relief comparable to standard analgesics like ibuprofen.
  • Pharmacokinetics : Interaction studies have indicated favorable pharmacokinetic profiles for similar compounds, suggesting good absorption and distribution in biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaNotable Activities
Mthis compoundC11_{11}H12_{12}Cl2_{2}N\O2_{2}Anti-inflammatory
Ethyl 2-amino-2-(2,3-dichlorophenyl)acetateC11_{11}H12_{12}Cl\N\O2_{2}Distinct reactivity patterns

Q & A

Q. How can computational tools predict the compound’s environmental persistence or bioaccumulation?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models estimate biodegradation (e.g., BIOWIN) or bioaccumulation factors (logP calculations). Molecular dynamics simulations predict interactions with environmental matrices. Experimental validation via OECD 301/307 tests confirms computational predictions .

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